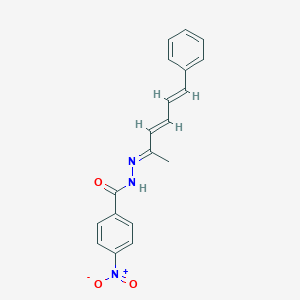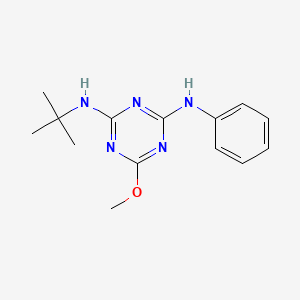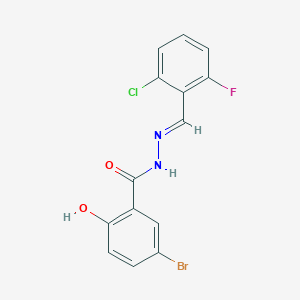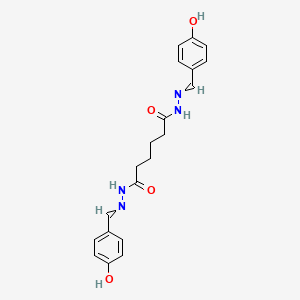
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide
Übersicht
Beschreibung
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide, also known as MPMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. MPMPH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of ROS production and the activation of antioxidant pathways. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase and xanthine oxidase. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been shown to activate antioxidant pathways, such as the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide inhibits the proliferation of cancer cells and induces apoptosis. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has anti-tumor effects and protects against oxidative stress-induced damage in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its fluorescent properties, which make it a useful tool for studying ROS production in cells and tissues. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide is also relatively easy to synthesize and has low toxicity. However, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has some limitations, including its limited solubility in water and its instability in acidic environments.
Zukünftige Richtungen
There are several future directions for research on N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide. One area of research is the development of new synthesis methods to improve the yield and purity of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide. Another area of research is the study of the mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide and its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, research could focus on the development of new fluorescent probes based on the structure of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide for the detection of other biomolecules in cells and tissues.
Wissenschaftliche Forschungsanwendungen
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been studied for its potential applications in medicine and biochemistry. In medicine, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties. In biochemistry, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been used to study the mechanism of action of other drugs and to develop new drugs.
Eigenschaften
IUPAC Name |
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-15(7-5-6-10-16-8-3-2-4-9-16)20-21-19(23)17-11-13-18(14-12-17)22(24)25/h2-14H,1H3,(H,21,23)/b7-5+,10-6+,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGZOKTUWPKJK-UQBBGYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3854586.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride](/img/structure/B3854593.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)

![1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3854609.png)

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B3854620.png)
![N'-[4-(diethylamino)benzylidene]-1H-indole-7-carbohydrazide](/img/structure/B3854630.png)

![2-chlorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854642.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3854649.png)
![4,5-dimethoxy-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3854671.png)
![isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate](/img/structure/B3854685.png)